molecular formula C11H14N4O2 B13111034 tert-Butyl [1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate

tert-Butyl [1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate

Cat. No.: B13111034
M. Wt: 234.25 g/mol
InChI Key: UZGTWMJYYBDWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate is a nitrogen-containing heterocyclic compound. It is part of the triazolo[4,3-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential antibacterial and anticancer properties .

Preparation Methods

The synthesis of tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo[4,3-a]pyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death) . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

tert-Butyl[1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate can be compared with other triazolo[4,3-a]pyridine derivatives, such as:

Properties

IUPAC Name

tert-butyl N-([1,2,4]triazolo[4,3-a]pyridin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)13-8-4-5-15-7-12-14-9(15)6-8/h4-7H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGTWMJYYBDWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NN=CN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.